A hydroxylated metabolite of ESTRADIOL or ESTRONE that has a hydroxyl group at C3, 16-alpha, and 17-beta position. Estriol is a major urinary estrogen. During PREGNANCY, a large amount of estriol is produced by the PLACENTA. Isomers with inversion of the hydroxyl group or groups are called epiestriol.
16-Epiestriol
CAS No.: 547-81-9
Cat. No.: VC21348900
Molecular Formula: C18H24O3
Molecular Weight: 288.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 547-81-9 |
---|---|
Molecular Formula | C18H24O3 |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
Standard InChI | InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1 |
Standard InChI Key | PROQIPRRNZUXQM-ZMSHIADSSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Appearance | Solid Powder |
Chemical Identity and Classification
16-Epiestriol, with the molecular formula C18H24O3 and a molecular weight of 288.38, belongs to several important steroid classifications that define its biological activity. This compound is specifically classified as a 16beta-hydroxy steroid, a 17beta-hydroxy steroid, and a 3-hydroxy steroid, indicating the presence of hydroxyl groups at these specific positions within its steroid backbone structure . The multiple hydroxyl groups contribute to its unique chemical behavior and biological interactions within human metabolic systems.
The compound forms part of the estrogen metabolic pathway, with research indicating that 16-hydroxylated metabolites represent approximately 43% of total urinary estrogens in human subjects, highlighting the significance of this metabolic pathway in estrogen processing . As an estrogen derivative, 16-Epiestriol exhibits the characteristic four-ring structure common to steroid hormones, with specific stereochemistry that influences its receptor binding and biological activity.
Structural Characteristics
The precise stereochemistry of 16-Epiestriol is reflected in its full IUPAC name: (R,9S,13S,14S,16S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol . This name denotes the specific three-dimensional arrangement of atoms within the molecule, particularly the orientation of the hydroxyl groups at positions 3, 16, and 17. The "epi" prefix in the name indicates that it is an epimer of estriol, specifically differing in the stereochemistry at position 16, where it features a beta-oriented hydroxyl group.
The compound contains a cyclopentane A-ring fused to a phenanthrene system, creating the distinctive steroid skeleton. The presence of three hydroxyl groups increases the polarity of the molecule compared to its parent estrogens, which impacts its solubility profile and potential for hydrogen bonding in biological systems.
Nomenclature and Identification
16-Epiestriol has been registered under various systematic and common names in chemical databases and literature. Its primary identifier is the Chemical Abstracts Service (CAS) number 547-81-9, which serves as a unique numerical identifier in chemical information systems . The compound is also known by numerous synonyms including Actriol, 16-Epiestratriol, 16-epi-Estriol, and 16beta-Hydroxyestradiol, reflecting various naming conventions used in different scientific contexts .
Database Registrations
The compound has been registered in multiple chemical and biological databases, facilitating its identification and cross-referencing in research studies. Important identifiers include:
Database/Registry | Identifier |
---|---|
CAS Registry | 547-81-9 |
European Community (EC) Number | 208-937-9 |
UNII | 8XZ32LI44K |
ChEBI ID | CHEBI:87620 |
ChEMBL ID | CHEMBL1908074 |
DSSTox Substance ID | DTXSID10894790 |
HMDB ID | HMDB0000347 |
Lipid Maps ID | LMST02010006 |
Physical Properties
16-Epiestriol exists as a white to off-white solid at standard temperature and pressure, and exhibits distinct physical characteristics that influence its handling, storage, and analytical detection . The compound's physical properties are critical for its identification, purification, and formulation in research or pharmaceutical applications.
Thermal Properties and Stability
The compound demonstrates relatively high thermal stability, with a melting point range of 289-291°C, which is characteristic of steroid compounds with multiple hydroxyl groups . The estimated boiling point of 370.61°C further reflects the compound's stability, though this value is a computational estimate rather than an experimentally determined value. These high transition temperatures indicate strong intermolecular forces, likely due to hydrogen bonding between the three hydroxyl groups present in the molecule.
For long-term storage, 16-Epiestriol requires refrigeration at -20°C to prevent degradation, suggesting that despite its thermal stability at moderate temperatures, the compound may undergo chemical changes during extended storage at ambient conditions .
Physical Measurements and Constants
The physical constants for 16-Epiestriol provide valuable information for analytical identification and characterization:
Physical Parameter | Value | Determination Method |
---|---|---|
Molecular Weight | 288.38 | Calculated from molecular formula |
Density | 1.1285 g/cm³ | Computational estimate |
Refractive Index | 1.5000 | Computational estimate |
Melting Point | 289-291°C | Experimental measurement |
Boiling Point | 370.61°C | Computational estimate |
pKa | 10.25±0.70 | Predicted value |
These parameters are essential for analytical method development and quality control procedures in research and manufacturing settings .
Chemical Properties
The chemical behavior of 16-Epiestriol is largely determined by its steroid structure and the presence of three hydroxyl groups, which confer specific solubility characteristics and reactivity patterns.
Solubility Profile
16-Epiestriol demonstrates limited solubility in common organic solvents, a property consistent with its polarity due to the presence of multiple hydroxyl groups. Its solubility profile has been characterized as follows:
Solvent | Solubility Characteristics |
---|---|
DMSO | Slightly soluble |
Ethanol | Slightly soluble (improved with sonication) |
Methanol | Slightly soluble (improved with heating) |
Water | Poorly soluble |
This solubility pattern reflects the compound's intermediate polarity—the hydroxyl groups increase water compatibility, while the steroid backbone contributes to lipophilicity . The need for sonication or heating to improve solubility in alcohols indicates significant intermolecular forces that must be overcome for dissolution.
Reactivity and Functional Groups
The three hydroxyl groups (at positions 3, 16, and 17) represent the primary reactive centers in 16-Epiestriol. These functional groups can participate in various chemical reactions:
-
Esterification reactions at the hydroxyl positions
-
Oxidation of secondary alcohols to ketones
-
Etherification through reaction with alkylating agents
-
Formation of hydrogen bonds with suitable receptors in biological systems
The phenolic hydroxyl group at position 3 typically exhibits greater acidity than the secondary hydroxyl groups at positions 16 and 17, which influences the selective reactivity of the molecule in chemical and biochemical processes.
Metabolic Significance
16-Epiestriol occupies an important position within the complex network of estrogen metabolism. Research indicates that it functions as a human xenobiotic metabolite, suggesting its role in the processing and elimination of foreign substances in the body .
Relationship to Estrogen Metabolism
Studies of urinary estrogen metabolites have provided insights into the significance of various metabolic pathways in estrogen processing. According to research findings, parent estrogens represent approximately 16% of total urinary estrogens, while metabolites from the 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation pathways constitute 32%, 5%, and 43% respectively of total urinary estrogens .
The substantial representation of 16-hydroxylated metabolites (43%) underscores the importance of this pathway, which includes 16-Epiestriol, in estrogen metabolism. These metabolic relationships are relevant to understanding hormone-related physiological processes and potential implications for conditions such as breast cancer, as suggested by studies investigating the ratios of competing metabolic pathways .
Metabolic Transformations
As a 16beta-hydroxy steroid, 16-Epiestriol likely arises from the hydroxylation of estradiol at the 16 position with beta stereochemistry. This metabolic transformation represents one of several possible hydroxylation pathways that estrogens can undergo in the body, with competing pathways including 2-hydroxylation and 4-hydroxylation. The relative activities of these pathways may have biological significance, as suggested by research examining their associations with conditions such as mammographic density and breast cancer risk .
Pharmacological Properties
16-Epiestriol has been identified as having anti-inflammatory properties, suggesting potential therapeutic applications . While detailed pharmacological studies of this specific compound appear limited in the available literature, its structural relationship to other biologically active estrogen metabolites provides a foundation for understanding its potential mechanisms of action.
Anti-inflammatory Activity
Analytical Detection Methods
Accurate identification and quantification of 16-Epiestriol in biological samples and pharmaceutical preparations necessitate appropriate analytical methodologies. The compound's physical and chemical properties guide the selection of suitable analytical approaches.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent primary analytical tools for separation and quantification of 16-Epiestriol. For HPLC analysis, the moderate polarity of the compound typically requires reverse-phase conditions, while GC analysis may require derivatization to enhance volatility.
Mass Spectrometric Identification
Mass spectrometry provides definitive identification of 16-Epiestriol, with certain collision cross-section values having been reported:
Ion Species | Collision Cross Section (Ų) | Method |
---|---|---|
[M+Na]+ | 163.5 | TW; calibrated with polyalanine and drug standards |
[M+H-H2O]+ | 160.25 | TW; calibrated with polyalanine and drug standards |
[M+K]+ | 166.53 | TW; calibrated with polyalanine and drug standards |
[M+H]+ | 158.2 | TW; calibrated with polyalanine and drug standards |
These collision cross-section values provide important parameters for mass spectrometric identification and structural confirmation of the compound .
Research Significance and Applications
The research significance of 16-Epiestriol extends across multiple domains, including estrogen metabolism studies, biomarker research, and potential therapeutic development.
Role in Estrogen Metabolism Studies
As a component of the 16-hydroxylation pathway, which represents a substantial portion (43%) of urinary estrogen metabolites, 16-Epiestriol serves as an important marker in studies of estrogen metabolism . Research investigating the ratios between different metabolic pathways, such as the ratio of 2-hydroxylation to 16-hydroxylation, has explored associations with breast cancer risk and mammographic density, highlighting the potential significance of these metabolic relationships in understanding hormone-related health conditions .
Future Research Directions
Current understanding of 16-Epiestriol suggests several promising avenues for future research to more fully characterize its properties and potential applications.
Mechanism of Anti-inflammatory Action
The reported anti-inflammatory activity of 16-Epiestriol necessitates detailed investigation of the underlying mechanisms, including potential receptor interactions, effects on inflammatory mediators, and cellular signaling pathways involved in this activity.
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